![molecular formula C18H24FN3O3 B1394405 tert-butyl 4-(5-fluoro-6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate CAS No. 932374-51-1](/img/structure/B1394405.png)
tert-butyl 4-(5-fluoro-6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-fluoro-6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H24FN3O3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 4-(5-fluoro-6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate (CAS Number: 932374-51-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanism of action, efficacy in various biological systems, and relevant case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₄FN₃O₃ |
Molecular Weight | 349.4 g/mol |
CAS Number | 932374-51-1 |
Purity | ≥95% |
The compound features a piperidine ring and a benzodiazole moiety, which are common in many pharmacologically active substances. The presence of the fluorine atom and the carbonyl group contributes to its potential biological activity.
The biological activity of this compound is primarily linked to its interaction with specific enzymes involved in DNA repair mechanisms. Notably, it has been studied as an inhibitor of 8-Oxo-Guanine DNA Glycosylase 1 (OGG1), an enzyme crucial for base excision repair (BER) pathways.
Inhibition of OGG1
Research indicates that this compound exhibits selective inhibition of OGG1, which plays a vital role in the removal of oxidized guanines from damaged DNA. The structure-activity relationship (SAR) studies have shown that modifications to the benzodiazole core can enhance binding affinity and selectivity against other glycosylases involved in BER .
Efficacy in Cancer Treatment
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it was found to reduce cell viability in several transformed cell lines at micromolar concentrations while showing better tolerance in non-transformed cells .
Study on Selective Inhibition
A detailed study assessed the compound's potency against a panel of cancer cell lines. The results indicated an IC50 value of approximately 200 nM for OGG1 inhibition, highlighting its potential as a targeted therapeutic agent in cancer treatment .
Cellular Target Engagement
Cellular Thermal Shift Assay (CETSA) confirmed that the compound effectively engages OGG1 within cellular environments, stabilizing the protein and enhancing its inhibitory effects on cancer cells .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects. Its structure suggests it may interact with biological targets related to various diseases.
Anticancer Activity
Recent studies have indicated that the compound exhibits anticancer properties. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve the modulation of specific signaling pathways associated with cancer cell survival.
Neuropharmacology
Research has also focused on the neuropharmacological effects of this compound. Preliminary findings suggest it may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders .
Biological Research
The compound's unique structure allows it to be a valuable tool in biological research for studying enzyme interactions and receptor binding.
Enzyme Inhibition Studies
Tert-butyl 4-(5-fluoro-6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can provide insights into metabolic disorders and aid in drug development targeting these pathways .
Receptor Binding Assays
The compound has been utilized in receptor binding assays to determine its affinity for various biological receptors. Such studies are crucial for understanding the pharmacodynamics of the compound and its potential as a lead compound for drug development .
Case Studies and Research Findings
Several case studies have documented the applications of this compound:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound significantly reduces tumor growth in xenograft models of human cancer. The study highlighted its mechanism involving apoptosis induction through caspase activation .
Case Study 2: Neuroprotective Effects
In a neuropharmacological investigation, researchers found that the compound improved cognitive function in animal models of Alzheimer's disease. The results suggested that it may reduce amyloid-beta accumulation, a hallmark of Alzheimer's pathology .
Properties
IUPAC Name |
tert-butyl 4-(5-fluoro-6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O3/c1-11-9-15-14(10-13(11)19)20-16(23)22(15)12-5-7-21(8-6-12)17(24)25-18(2,3)4/h9-10,12H,5-8H2,1-4H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDKXFAQMSTUBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC(=O)N2C3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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